(2-(5-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine
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Overview
Description
(2-(5-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine is an organic compound with the molecular formula C9H8BrN3S It is a heterocyclic compound containing both a pyrimidine and a thiophene ring, with a bromine atom attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using a brominating agent such as bromine or N-bromosuccinimide to yield 5-bromothiophene.
Formation of Pyrimidine Ring: The 5-bromothiophene is then reacted with appropriate reagents to form the pyrimidine ring. This step often involves the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide.
Introduction of Methanamine Group: The final step involves the introduction of the methanamine group to the pyrimidine ring. This can be achieved through a nucleophilic substitution reaction using a suitable amine source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2-(5-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and pyrimidine rings.
Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
(2-(5-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(5-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2-(5-Chlorothiophen-2-yl)pyrimidin-4-yl)methanamine
- (2-(5-Fluorothiophen-2-yl)pyrimidin-4-yl)methanamine
- (2-(5-Methylthiophen-2-yl)pyrimidin-4-yl)methanamine
Uniqueness
(2-(5-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with molecular targets and its overall properties.
Properties
Molecular Formula |
C9H8BrN3S |
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Molecular Weight |
270.15 g/mol |
IUPAC Name |
[2-(5-bromothiophen-2-yl)pyrimidin-4-yl]methanamine |
InChI |
InChI=1S/C9H8BrN3S/c10-8-2-1-7(14-8)9-12-4-3-6(5-11)13-9/h1-4H,5,11H2 |
InChI Key |
QRRVTRJRNUDNTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1CN)C2=CC=C(S2)Br |
Origin of Product |
United States |
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